molecular formula C8H7ClO3 B106228 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde CAS No. 83324-59-8

3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde

Cat. No. B106228
CAS RN: 83324-59-8
M. Wt: 186.59 g/mol
InChI Key: PNYFAHZOTZFWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde is a hydroxylated compound . It is a lichen/fungal metabolite . It has been identified as a constituent and major allergen in oak moss absolute, a frequent allergen in people sensitized to perfumes .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde is C8H7ClO3 . The molecular weight is 186.592 .

Scientific Research Applications

1. Chemical Synthesis and Preparation Methods

One of the primary research applications of 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde is in chemical synthesis. Daniewski et al. (2002) developed efficient methods for preparing 2-chloro-6-methylbenzoic acid, which involved the conversion of related chlorobenzaldehydes using nucleophilic aromatic substitution and carbonylation processes. This study highlights the role of chlorinated benzaldehydes in synthetic organic chemistry, particularly in the preparation of benzaldehyde derivatives (Daniewski et al., 2002).

2. Analytical and Chromatographic Applications

The compound's derivatives have been used in gas-liquid chromatographic analyses. Korhonen and Knuutinen (1984) utilized chlorinated 4-hydroxybenzaldehydes, which are closely related to 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde, to study their separation on a non-polar SE-30 capillary column. This demonstrates the application of chlorinated benzaldehydes in analytical chemistry, particularly in chromatographic separation techniques (Korhonen & Knuutinen, 1984).

3. Antioxidant Activity and Synthesis of Derivatives

Rijal, Haryadi, and Anwar (2022) synthesized derivatives of 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde and evaluated their antioxidant activity. This study demonstrates the potential of these compounds in the field of antioxidant research, exploring their effectiveness compared to known antioxidants like BHT (Rijal, Haryadi, & Anwar, 2022).

4. Biomedical Applications

Saha et al. (2011) explored the use of a compound related to 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde as a fluorescent pH sensor. This illustrates the potential biomedical application of such compounds in creating sensitive and selective probes for biological studies (Saha et al., 2011).

5. Catalysis and Reaction Pathways

Moteki, Rowley, and Flaherty (2016) discussed the formation of methylbenzaldehydes, including compounds similar to 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde, through catalytic reactions. This study provides insight into the catalytic processes involving benzaldehydes, highlighting their importance in industrial and chemical processes (Moteki, Rowley, & Flaherty, 2016).

Safety And Hazards

3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde has been identified as a major allergen in oak moss absolute . It is a frequent allergen in people sensitized to perfumes . The compound is classified as a skin sensitizer .

properties

IUPAC Name

3-chloro-4,6-dihydroxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-4-5(3-10)6(11)2-7(12)8(4)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYFAHZOTZFWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1Cl)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde

Synthesis routes and methods

Procedure details

5-Chloro-2,4-dihydroxy-6-methylbenzaldehyde (112 mg, 0.60 mmol) described in M. M. Joullie et al., J. Org. Chem., 50, 3997 (1985), dodecanal (133 mg, 0.72 mmol) and calcium chloride dihydrate (58 mg, 0.40 mmol) were stirred in a 0.4 M potassium hydroxide methanol solution (2 ml) at 0° C. for 24 hours. The reaction mixture was made acidic with 1 M hydrochloric acid, extracted with ethyl acetate, and after post-treatment, the crude product was purified by silica gel thin-layer chromatography (chloroform:ethyl acetate=15:1) to obtain 5-chloro-2,4-dihydroxy-6-methylbenzaldehyde (68 mg, recovery 61%) and 5-chloro-2,4-dihydroxy-3-(1-hydroxydodecyl)-6-methylbenzaldehyde (45 mg, yield 20%).
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
reactant
Reaction Step Two
Name
potassium hydroxide methanol
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde
Reactant of Route 2
3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde
Reactant of Route 3
3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde
Reactant of Route 4
3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde
Reactant of Route 5
3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde
Reactant of Route 6
3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde

Citations

For This Compound
5
Citations
FM Dean, ADT Erni, A Robertson - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… By Gattermann’s method 4-chloro-orcinol was converted into 3-chloro-4 : 6-dihydroxy2-methylbenzaldehyde (V ; R = CHO), the di(methoxycarbony1) derivative of which on oxidation …
Number of citations: 1 pubs.rsc.org
RA West, OG O'Doherty, T Askwith, J Atack… - European Journal of …, 2017 - Elsevier
African trypanosomiasis is a parasitic disease affecting 5000 humans and millions of livestock animals in sub-Saharan Africa every year. Current treatments are limited, difficult to …
Number of citations: 18 www.sciencedirect.com
OG O'Doherty - 2016 - core.ac.uk
African trypanosomiasis is a protozoan infection affecting tens of thousands of people and millions of livestock animals across sub-Saharan Africa. In humans the disease is fatal without …
Number of citations: 2 core.ac.uk
J Misselbrook - 2019 - core.ac.uk
The metabolic pathway for oxidative phosphorylation has remained a reliable target for the development of novel fungicides. The reliance on single target site fungicides within this …
Number of citations: 4 core.ac.uk
S Yamaguchi, M Maekawa, Y Murayama, M Miyazawa… - Tetrahedron letters, 2004 - Elsevier
Two chromene carboxylic acids having a fully substituted benzene ring, 8-chlorocannabiorcichromenic acid () and mycochromenic acid (), were synthesized via thermal cyclization of …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.